2-(Trifluoromethyl)pyridine-4-acetonitrile
Overview
Description
2-(Trifluoromethyl)pyridine-4-acetonitrile is an organic compound with the molecular formula C8H5F3N2 It is a derivative of pyridine, where the pyridine ring is substituted with a trifluoromethyl group at the 2-position and an acetonitrile group at the 4-position
Mechanism of Action
Target of Action
Related compounds such as 2-fluoro-4-(trifluoromethyl)pyridine have been used as reactants in the preparation of aminopyridines . Aminopyridines are known to target various receptors and enzymes, influencing numerous biological processes .
Mode of Action
It’s worth noting that related compounds have been used as reactants in amination reactions . These reactions typically involve the replacement of a hydrogen atom by an amino group, potentially altering the compound’s interaction with its targets .
Biochemical Pathways
Related compounds have been used as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . This suggests that the compound may influence oxidative processes.
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)pyridine-4-acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a reactant in the preparation of aminopyridines through amination reactions . Additionally, it serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are noteworthy. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of intermediates for agrochemical and pharmaceutical compounds, which can impact cellular activities . The presence of the trifluoromethyl group in its structure is thought to bestow distinctive physical-chemical properties that can modulate cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a catalytic ligand, facilitating enzyme inhibition or activation. For instance, it has been used in the preparation of aminopyridines via amination reactions, indicating its role in enzyme-mediated processes . Additionally, its involvement in aerobic oxidative coupling reactions suggests its potential to influence gene expression and other molecular mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the demand for trifluoromethylpyridine derivatives, including this compound, has been increasing steadily, indicating its sustained relevance in biochemical research . Detailed information on its temporal effects in specific laboratory settings is limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound’s dosage effects are scarce, it is known that trifluoromethylpyridine derivatives can exhibit toxic or adverse effects at high doses . Therefore, careful consideration of dosage is essential to avoid potential toxicity and ensure the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization within biological systems. For example, it has been used in the synthesis of intermediates for agrochemical and pharmaceutical compounds, indicating its role in metabolic processes . The presence of the trifluoromethyl group can influence metabolic flux and metabolite levels, further highlighting its significance in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known to be miscible with water, alcohol, acetonitrile, and N,N-dimethylformamide, which can affect its localization and accumulation within biological systems . Understanding its transport mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. While specific targeting signals or post-translational modifications directing it to particular compartments or organelles have not been extensively studied, its interactions with biomolecules suggest potential localization within specific cellular regions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)pyridine-4-acetonitrile typically involves the introduction of the trifluoromethyl group and the acetonitrile group onto the pyridine ring. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with sodium cyanide in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the cyano group to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method
Properties
IUPAC Name |
2-[2-(trifluoromethyl)pyridin-4-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-5-6(1-3-12)2-4-13-7/h2,4-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHDCXSMUCPNMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264569 | |
Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227591-90-3 | |
Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227591-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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